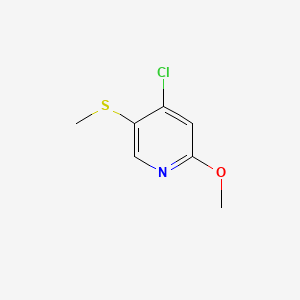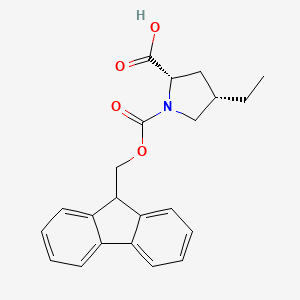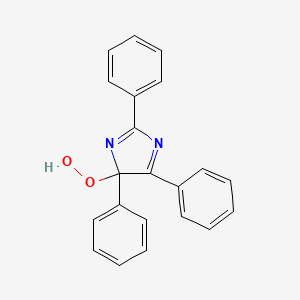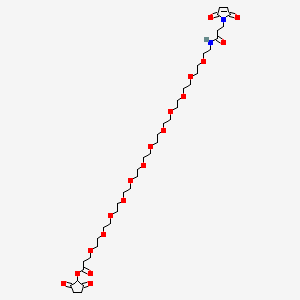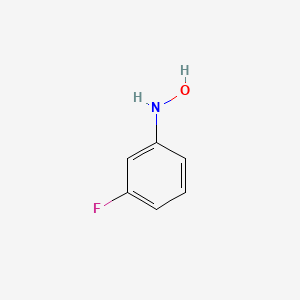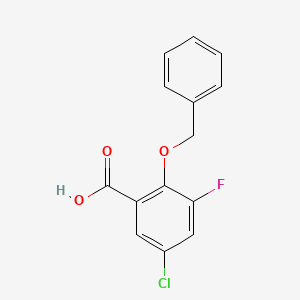
Anti-inflammatory agent 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 7 is a synthetic compound known for its potent anti-inflammatory properties. It has been extensively studied for its ability to inhibit various inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases. This compound is particularly noted for its effectiveness in reducing inflammation without the severe side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 7 typically involves a multi-step process. One common method includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields numerous 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound.
Applications De Recherche Scientifique
Anti-inflammatory agent 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 7 involves the inhibition of key enzymes and signaling pathways that mediate inflammation. Specifically, it inhibits the activity of cyclooxygenase and lipoxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it modulates the nuclear factor-kappa B signaling pathway, reducing the expression of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Aspirin: Another nonsteroidal anti-inflammatory drug known for its anti-inflammatory and analgesic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs.
Uniqueness
Anti-inflammatory agent 7 is unique in its ability to inhibit multiple inflammatory pathways simultaneously, providing a broader spectrum of anti-inflammatory activity. Unlike traditional nonsteroidal anti-inflammatory drugs, it has a lower risk of gastrointestinal side effects, making it a safer alternative for long-term use.
Propriétés
Formule moléculaire |
C36H40N4O9 |
|---|---|
Poids moléculaire |
672.7 g/mol |
Nom IUPAC |
(1R,2R,7S,10R,12E,13S,14S,16S,19S,20S)-19-(furan-3-yl)-12-[[1-(4-methoxyphenyl)triazol-4-yl]methoxyimino]-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C36H40N4O9/c1-32(2)25-14-26(38-46-18-21-16-40(39-37-21)22-6-8-23(43-5)9-7-22)34(4)24(35(25)19-45-28(41)15-27(35)48-32)10-12-33(3)29(20-11-13-44-17-20)47-31(42)30-36(33,34)49-30/h6-9,11,13,16-17,24-25,27,29-30H,10,12,14-15,18-19H2,1-5H3/b38-26+/t24-,25-,27-,29-,30+,33-,34-,35+,36+/m0/s1 |
Clé InChI |
XWIVSBDFMINSRF-KGTPAUPJSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(/C(=N/OCC6=CN(N=N6)C7=CC=C(C=C7)OC)/C[C@@H]8[C@@]39COC(=O)C[C@@H]9OC8(C)C)C |
SMILES canonique |
CC1(C2CC(=NOCC3=CN(N=N3)C4=CC=C(C=C4)OC)C5(C(C26COC(=O)CC6O1)CCC7(C58C(O8)C(=O)OC7C9=COC=C9)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



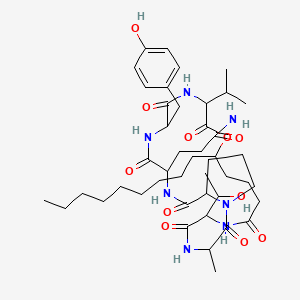
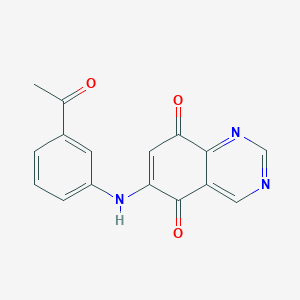

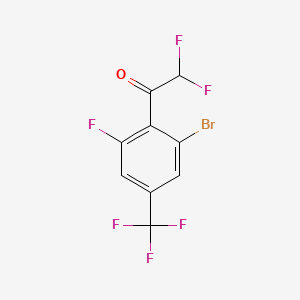
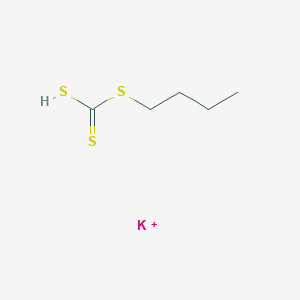
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
